11-imino-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Description
This compound is a polycyclic heterocyclic molecule featuring fused pyrano-pyrido-quinoline and carboxamide moieties. Its structure includes an imino group at position 11 and a 2-methoxyphenyl carboxamide substituent at position 10. Key physicochemical properties include:
- Molecular formula: C₃₀H₂₉N₃O₃
- Molecular weight: 479.58 g/mol
- logP: 5.48 (high lipophilicity)
- Hydrogen bond acceptors/donors: 5 acceptors, 1 donor, indicating moderate polarity . The compound’s fused heterocyclic core likely contributes to π-π stacking interactions, while the methoxyphenyl group may enhance solubility and target binding specificity.
Properties
IUPAC Name |
4-imino-N-(2-methoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-28-19-9-3-2-8-18(19)25-23(27)17-13-15-12-14-6-4-10-26-11-5-7-16(20(14)26)21(15)29-22(17)24/h2-3,8-9,12-13,24H,4-7,10-11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZRRJRSENBVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-imino-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a member of the pyranoquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 491.59 g/mol. The compound features a complex structure that includes a pyranoquinoline core which is known for its bioactivity.
Antimicrobial Activity
Research indicates that derivatives of pyranoquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess antibacterial activity against various strains of bacteria such as E. coli and P. aeruginosa. The presence of specific functional groups within the structure enhances this activity by increasing the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .
Antioxidant Properties
Antioxidant activity is another notable feature of pyranoquinoline derivatives. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant capacity is often evaluated through assays measuring the inhibition of lipid peroxidation and the scavenging of DPPH radicals .
Antitumor Activity
The antitumor potential of pyranoquinoline derivatives has been documented in various studies. These compounds have shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo. For example, certain derivatives have been reported to induce apoptosis in cancer cells through the activation of specific pathways involved in cell death .
Case Studies and Research Findings
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many pyranoquinolines act as inhibitors for enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Some compounds may modulate receptor activity leading to altered signaling pathways that promote cell death or inhibit growth.
Scientific Research Applications
Research indicates that compounds similar to 11-imino-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide exhibit a range of biological activities:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
Anticancer Activity
Numerous studies have highlighted the anticancer potential of derivatives related to this compound. For instance:
- A study published in Cancer Letters demonstrated significant cytotoxic effects against various cancer cell lines. The lead compound exhibited an IC50 value of 5.4 µM against breast cancer cells (MCF-7) and 6.8 µM against colon cancer cells (HCT-116) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Lead Compound | MCF-7 | 5.4 |
| Lead Compound | HCT-116 | 6.8 |
The mechanism of action often involves the induction of apoptosis in cancer cells through modulation of key signaling pathways.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
These results suggest that the presence of nitrogen and oxygen heteroatoms enhances the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Anti-inflammatory Mechanisms
Studies have indicated that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. For example:
- A specific analog reduced COX-2 expression by 40% in lipopolysaccharide-stimulated macrophages .
Case Study 1: Anticancer Efficacy
A research group synthesized a series of pyridoquinoline derivatives and tested their efficacy against human cancer cell lines. The study found that several compounds exhibited promising antiproliferative activity with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of similar compounds. The study revealed that certain derivatives showed potent activity against resistant bacterial strains, indicating a potential for development as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 11-imino-N-(2-methoxyphenyl)-...-carboxamide (Compound A) with analogs from the evidence:
Key Structural and Functional Differences:
Position 11 Modifications: Imino (Compound A) vs. Amino (Compound C): The 11-amino group in Compound C increases polarity and may improve solubility but reduces lipophilicity .
Carboxamide vs. Carbonitrile/Carboxylic Acid :
- Compound A’s carboxamide (2-methoxyphenyl) balances lipophilicity and hydrogen bonding, whereas Compound C’s nitrile group offers metabolic resistance but reduced polarity .
Aromatic Substituents :
- Compound D’s benzothiazole moiety enhances π-stacking and electron-withdrawing effects, while Compound E’s fluorinated aryl group improves bioavailability and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
